molecular formula C24H20N4O2 B2576606 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034230-56-1

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2576606
CAS No.: 2034230-56-1
M. Wt: 396.45
InChI Key: YEXLNDOGURZRFJ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and pyridine rings, followed by their coupling to form the desired compound. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Formation of the Pyridine Ring: Similar to the pyrazole ring, the pyridine ring is synthesized using specific reagents and conditions.

    Coupling Reaction: The pyrazole and pyridine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of the Xanthene Moiety: The xanthene moiety is synthesized separately and then coupled with the pyrazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXLNDOGURZRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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